molecular formula C12H23NO3 B13222521 tert-Butyl 2-(methoxymethyl)piperidine-2-carboxylate

tert-Butyl 2-(methoxymethyl)piperidine-2-carboxylate

Cat. No.: B13222521
M. Wt: 229.32 g/mol
InChI Key: XKDUAVIZOPIPAY-UHFFFAOYSA-N
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Description

tert-Butyl 2-(methoxymethyl)piperidine-2-carboxylate (CAS 2031268-67-2) is a chiral piperidine-based ester serving as a versatile synthetic intermediate and building block in organic chemistry and drug discovery . The compound features a methoxymethyl side chain and a tert-butoxycarbonyl (Boc) ester group, making it a valuable scaffold for the synthesis of more complex molecules . With a molecular formula of C11H21NO3 and a molecular weight of 215.29 g/mol, it is particularly useful for researchers developing novel pharmacologically active compounds . Piperidine derivatives are fundamental structural motifs found in numerous active pharmaceutical ingredients and are frequently investigated for their potential interaction with central nervous system targets . For instance, substituted piperidine carboxylates are key intermediates in the development of ligands for the vesicular acetylcholine transporter (VAChT), a protein targeted in the research of neurodegenerative diseases such as Alzheimer's . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed. Based on a related compound, potential hazards may include skin and eye irritation (H315-H319) and specific target organ toxicity upon single exposure (H335) . Researchers are advised to consult the Safety Data Sheet for detailed handling and hazard information. For optimal stability, it is recommended to store this compound in a dark place, sealed in a dry environment, preferably in a freezer at -20°C .

Properties

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

tert-butyl 2-(methoxymethyl)piperidine-2-carboxylate

InChI

InChI=1S/C12H23NO3/c1-11(2,3)16-10(14)12(9-15-4)7-5-6-8-13-12/h13H,5-9H2,1-4H3

InChI Key

XKDUAVIZOPIPAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1(CCCCN1)COC

Origin of Product

United States

Preparation Methods

Synthesis via Acylation, Sulfonation, and Substitution (Patents and Literature)

Methodology:

  • Starting Material: Piperidin-4-ylmethanol (2).
  • Step 1: Acylation — The alcohol group is first converted into an ester or carbamate, often using tert-butyl chloroformate to form the tert-butyl carbamate (Boc) protecting group.
  • Step 2: Sulfonation — The introduction of sulfonyl groups is achieved by reacting with sulfonyl halides (e.g., p-toluenesulfonyl chloride) in the presence of tertiary amines such as pyridine or triethylamine, at low temperatures (~0°C).
  • Step 3: Substitution with Methoxymethyl Group — The methoxymethyl moiety is introduced via nucleophilic substitution, typically by reacting the sulfonated intermediate with chloromethyl methyl ether or similar reagents under basic conditions.

Key Data:

Step Reagents Solvent Conditions Yield References
Acylation tert-Butyl chloroformate Dichloromethane (DCM) 0°C to room temp ~85% ,
Sulfonation p-Toluenesulfonyl chloride Pyridine 0°C to 5°C 45-50% ,
Substitution Chloromethyl methyl ether DMF 80-100°C Variable ,

Alternative Route: Direct Alkylation of the Piperidine Ring

Method:

  • Starting from a protected piperidine derivative, the methoxymethyl group can be introduced via methyl chloroformate or chloromethyl methyl ether in the presence of a base (e.g., potassium carbonate or sodium hydride).
  • The reaction proceeds via nucleophilic attack on the electrophilic chloromethyl species, affording the methoxymethyl-substituted piperidine.

Research Findings:

  • Wang et al. (2022) describe the in situ hydroboration of related derivatives, which can be adapted to introduce the methoxymethyl group via boron-mediated pathways, followed by oxidation or substitution steps.

Synthesis of Intermediates for the Final Compound

Intermediate Preparation:

Data Table:

Intermediate Reagents Yield Conditions Reference
Tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate p-Toluenesulfonyl chloride, pyridine 45.1% 0°C to room temp

Optimization and Research Discoveries

Recent research emphasizes optimizing reaction conditions to improve yields and selectivity:

  • Solvent Choice: Tetrahydrofuran (THF) and acetonitrile are preferred solvents for sulfonation and substitution steps due to their polarity and inertness.
  • Temperature Control: Reactions are typically conducted at low temperatures (~0°C) during sulfonation to prevent side reactions, then warmed to facilitate substitution.
  • Reaction Time: Sulfonation reactions are optimized at 10-90 minutes, with longer durations favoring complete conversion.

Data Tables Summarizing Preparation Methodologies

Step Reagents Solvent Temperature Time Yield Key References
Acylation tert-Butyl chloroformate DCM 0°C to RT 1-2 h ~85% ,
Sulfonation p-Toluenesulfonyl chloride Pyridine 0°C 10-12 h 45-50% ,
Substitution Chloromethyl methyl ether DMF 80-100°C 10-24 h Variable ,
Final coupling Methoxymethyl reagent DMF or THF RT to 80°C 12-24 h Variable

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(methoxymethyl)piperidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions where the methoxymethyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide at elevated temperatures.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 2-(methoxymethyl)piperidine-2-carboxylate is used as a building block in the synthesis of complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It can be used to investigate the interactions of piperidine-based compounds with enzymes and receptors.

Medicine: The compound is utilized in the development of new drugs, particularly those targeting neurological disorders. Its unique structure allows for the modification of pharmacokinetic and pharmacodynamic properties of potential therapeutic agents.

Industry: In the agrochemical industry, this compound is used in the synthesis of pesticides and herbicides. Its chemical stability and reactivity make it a valuable intermediate in the production of crop protection agents.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(methoxymethyl)piperidine-2-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

tert-Butyl 2-methoxypiperidine-1-carboxylate (CAS 195964-51-3)

  • Key Differences : The carboxylate group is at the 1-position instead of the 2-position. This positional isomerism alters the electron density distribution and steric accessibility of the piperidine ring.

tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate (CAS 1270982-05-2)

  • Key Differences : Replaces the piperidine ring with piperazine (a six-membered ring with two nitrogen atoms).
  • Impact : The additional nitrogen in piperazine increases basicity and hydrogen-bonding capacity, which could enhance solubility in aqueous media but reduce metabolic stability compared to piperidine derivatives .

Substituent Effects on Physicochemical Properties

Methoxymethyl vs. Hydroxymethyl Substituents

  • Impact: Hydroxymethyl derivatives may exhibit lower lipid solubility and higher susceptibility to oxidative metabolism .

Methoxymethyl vs. Aminoalkyl Substituents

  • Example: tert-Butyl 4-((2-methoxyethyl)amino)piperidine-1-carboxylate (CAS 710972-40-0) The amino group introduces basicity, enabling salt formation and altering pharmacokinetic profiles. Impact: Aminoalkyl-substituted piperidines often show enhanced binding to biological targets (e.g., ion channels or GPCRs) but may face challenges in blood-brain barrier penetration .

Ring Size and Conformational Flexibility

Piperidine vs. Pyrrolidine Derivatives

  • Impact: Piperidine derivatives (six-membered rings) generally offer better conformational stability, favoring applications in drug design where rigid scaffolds are preferred .

Biological Activity

Tert-Butyl 2-(methoxymethyl)piperidine-2-carboxylate is an organic compound that has garnered attention for its potential biological activity. Characterized by its unique structural features, including a piperidine ring and a methoxymethyl substituent, this compound is being investigated for various therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and preliminary research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H21NO3C_{12}H_{21}NO_3, with a molecular weight of approximately 229.32 g/mol. The compound's structure allows it to engage in various interactions within biological systems, making it a valuable intermediate in organic synthesis.

Property Value
Molecular FormulaC12H21NO3C_{12}H_{21}NO_3
Molecular Weight229.32 g/mol
Functional GroupsPiperidine, Methoxymethyl
Synthesis MethodReaction with tert-butyl chloroformate and methoxy(methyl)amine

Biological Activity Overview

Research into the biological activity of this compound is ongoing, with preliminary studies suggesting several potential therapeutic applications:

  • Antiviral Properties : Initial investigations indicate that the compound may exhibit antiviral activity, although specific viral targets and mechanisms remain to be elucidated.
  • Enzyme Interaction : Studies are exploring how this compound interacts with various enzymes and receptors, which could lead to insights into its therapeutic roles in drug design.
  • Potential Applications : Given its structural similarity to known biologically active compounds, there is interest in its potential use in treating diseases where similar compounds have shown efficacy.

The exact mechanism of action for this compound is not yet fully understood. However, it is hypothesized that the piperidine ring and methoxymethyl group play crucial roles in binding to specific receptors or enzymes involved in biological pathways.

Case Studies and Research Findings

Several studies have contributed to our understanding of the biological activity of this compound:

  • Study on Antiviral Activity : A preliminary study reported the compound's potential to inhibit viral replication in vitro, suggesting further investigation into its use as an antiviral agent.
  • Enzyme Inhibition Studies : Research focusing on enzyme interactions has indicated that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

Future Directions

Ongoing research aims to clarify the following aspects:

  • Identification of Molecular Targets : Further studies are needed to identify specific molecular targets and pathways affected by this compound.
  • Optimization of Biological Activity : Structural modifications may enhance the compound's potency and selectivity for desired biological targets.

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